molecular formula C18H21ClN2O4S B4751655 5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide

5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide

Cat. No. B4751655
M. Wt: 396.9 g/mol
InChI Key: HHDCEJBVKKHCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide involves the inhibition of enzymes involved in cancer cell proliferation, particularly the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a crucial role in tumor growth and survival. By inhibiting CAIX, this compound can effectively suppress cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and is well-tolerated by the body. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the formation of new blood vessels that supply nutrients to the tumor. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases, such as arthritis and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of the compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of 5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide. One potential direction is the optimization of the compound's synthesis method to improve yields and purity. Another direction is the development of new formulations of the compound that can improve its solubility and bioavailability. Additionally, more research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of other diseases, such as arthritis and neurodegenerative disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.

Scientific Research Applications

5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide has been extensively studied for its potential applications in pharmaceuticals, particularly in the treatment of cancer. Research has shown that the compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation.

properties

IUPAC Name

5-chloro-N-[4-(diethylsulfamoyl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-4-21(5-2)26(23,24)15-9-7-14(8-10-15)20-18(22)16-12-13(19)6-11-17(16)25-3/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDCEJBVKKHCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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